molecular formula C9H11N3O3 B1329691 4-(5-Nitropyridin-2-yl)morpholine CAS No. 26820-62-2

4-(5-Nitropyridin-2-yl)morpholine

Cat. No.: B1329691
CAS No.: 26820-62-2
M. Wt: 209.2 g/mol
InChI Key: FYJXIPHXFGFEGT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Nitropyridin-2-yl)morpholine typically involves the reaction of 5-nitropyridine-2-amine with morpholine under specific conditions. One common method involves the use of a platinum catalyst on carbon (5% Pt/C) in an ethanol solvent under a hydrogen atmosphere at 50 psi for 5 hours . The reaction mixture is then filtered through a pad of Celite, and the solvents are removed under reduced pressure to yield the desired product .

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the synthesis process in a laboratory setting can be scaled up for industrial purposes. This would involve optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(5-Nitropyridin-2-yl)morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(5-Nitropyridin-2-yl)morpholine is utilized in several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-Nitropyridin-2-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The nitro group can undergo reduction to form an amine, which can then participate in further biochemical reactions. The morpholine ring provides stability and enhances the compound’s ability to interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Nitropyridin-2-yl)morpholine is unique due to its specific combination of a nitropyridine moiety and a morpholine ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.

Properties

IUPAC Name

4-(5-nitropyridin-2-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3/c13-12(14)8-1-2-9(10-7-8)11-3-5-15-6-4-11/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYJXIPHXFGFEGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30181316
Record name Morpholine, 4-(5-nitro-2-pyridyl)-
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Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26820-62-2
Record name 2-Morpholino-5-nitropyridine
Source CAS Common Chemistry
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Record name Morpholine, 4-(5-nitro-2-pyridyl)-
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Record name 26820-62-2
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Record name Morpholine, 4-(5-nitro-2-pyridyl)-
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Record name 2-MORPHOLINO-5-NITROPYRIDINE
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Synthesis routes and methods I

Procedure details

In a round-bottom flask, to a dichloromethane (125 mL) solution of 2-bromo-5-nitropyridine (5 g, 24.6 mmol), morpholine (5.4 mL, 61.5 mmol) was added. The reaction was refluxed for 4 hr, then cooled to room temperature. The solution was subsequently washed with saturated aqueous sodium bicarbonate solution and brine. The organic layer was dried (Na2SO4), filtered, and the solvent was removed in vacuo. 4-(5-Nitropyridin-2-yl)morpholine, a yellow solid, was obtained: 4.9 g (95% yield); 1H NMR (300 MHz, DMSO) δ 8.95 (d, J=2.7, 1H), 8.22 (dd, J=2.7, 9.6, 1H), 6.92 (d, J=9.6, 1H), 3.74-3.65 (m, 8H); LCMS (M+) m/z 210.34.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.4 mL
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 2-chloro-5-nitropyridine (3.17 g, 20 mmol), morpholine (2.00 g, 23 mmol) and Et3N (2.43 g, 24 mmol) in EtOAc (200 mL) was refluxed for 3 h, then cooled to rt, and washed with water (100 mL×3). The organic phase was dried over anhydrous Na2SO4 and concentrated in vacuo to give the title compound as a yellow solid (3.89 g, 93%).
Quantity
3.17 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
2.43 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
93%

Synthesis routes and methods III

Procedure details

To a solution of 20 g (126 mmol) of 2-chloro-5-nitropyridine in 150 ml tetrahydrofuran were added dropwise 27 ml (315 mmol) morpholine within 10 min. The reaction mixture was refluxed for additional 2 h. After cooling to room temperature, the solvent was removed in vacuo and the residue was re-dissolved in 200 ml ethyl acetate. The organic phase was washed with 200 ml 1 N sodium bicarbonate solution, dried (magnesium sulfate) and evaporated to give 27.3 g (quantitative) of the title compound as a yellow solid. M.p. 142-143° C.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
27 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

A mixture of 2-chloro-5-nitro-pyridine (5 g, 31 mmol), morpholine (13 mL, 155 mmol), and triethylamine (10 mL) in dichloromethane (30 mL) was stirred at room temperature for 3 hr. After the reaction, the reaction mixture was mixed with water, and two layers were separated. The aqueous layer was extracted with CH2Cl2 two times. Organic layers were collected, combined, washed with brine, dried over sodium sulfate, filtered, and concentrated to give 4-(5-nitro-pyridin-2-yl)-morpholine (6.48 gm, 100%) as a yellow solid. LCMS calcd for C9H11N3O3 (m/e) 209, obsd 210 (M+H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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